molecular formula C11H15NO2 B7892287 N-(2-Ethoxyethyl)benzamide

N-(2-Ethoxyethyl)benzamide

Cat. No.: B7892287
M. Wt: 193.24 g/mol
InChI Key: NTIPIFQPQPHVLZ-UHFFFAOYSA-N
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Description

N-(2-Ethoxyethyl)benzamide: is an organic compound with the molecular formula C11H15NO2 It is a derivative of benzamide, where the amide nitrogen is substituted with a 2-ethoxyethyl group

Scientific Research Applications

N-(2-Ethoxyethyl)benzamide has several applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions: N-(2-Ethoxyethyl)benzamide can be synthesized through the direct condensation of benzoic acid and 2-ethoxyethylamine. The reaction is typically carried out under mild conditions using a catalyst such as Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4) under ultrasonic irradiation . This method is advantageous due to its high efficiency, low reaction times, and eco-friendly nature.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of more scalable and cost-effective methods. One such method includes the reaction of benzoyl chloride with 2-ethoxyethylamine in the presence of a base like triethylamine (TEA) in a solvent such as tetrahydrofuran (THF) . This method allows for the production of the compound in larger quantities suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions: N-(2-Ethoxyethyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The ethoxyethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed:

    Oxidation: this compound N-oxide.

    Reduction: N-(2-Ethoxyethyl)benzylamine.

    Substitution: Various substituted benzamides depending on the substituent introduced.

Mechanism of Action

The mechanism of action of N-(2-Ethoxyethyl)benzamide involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, such as serine proteases, by binding to their active sites . This interaction can modulate various biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

  • N-(2-Methoxyethyl)benzamide
  • N-(2-Propoxyethyl)benzamide
  • N-(2-Butoxyethyl)benzamide

Comparison: N-(2-Ethoxyethyl)benzamide is unique due to its specific ethoxyethyl substitution, which imparts distinct physicochemical properties compared to its analogs. For instance, the ethoxyethyl group provides a balance between hydrophilicity and lipophilicity, making it suitable for various applications in both aqueous and organic environments. In contrast, N-(2-Methoxyethyl)benzamide may exhibit higher hydrophilicity, while N-(2-Propoxyethyl)benzamide and N-(2-Butoxyethyl)benzamide may be more lipophilic .

Properties

IUPAC Name

N-(2-ethoxyethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-2-14-9-8-12-11(13)10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTIPIFQPQPHVLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCNC(=O)C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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